Cas no 861034-53-9 (Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate)

Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate is a versatile pyrrole derivative with applications in pharmaceutical and agrochemical research. Its functional groups, including the chloro, cyano, and ester substituents, make it a valuable intermediate for synthesizing heterocyclic compounds. The methyl group enhances stability, while the electron-withdrawing cyano and chloro groups facilitate further functionalization. This compound is particularly useful in the development of bioactive molecules due to its reactivity in nucleophilic substitution and cyclization reactions. Its well-defined structure and high purity ensure consistent performance in synthetic workflows. Suitable for use under controlled conditions, it serves as a key building block in medicinal chemistry and material science applications.
Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate structure
861034-53-9 structure
Product Name:Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
CAS No:861034-53-9
MF:C9H9ClN2O2
MW:212.632961034775
CID:1094843
PubChem ID:59864735
Update Time:2025-06-07

Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
    • SCHEMBL3405307
    • SB63501
    • ethyl3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
    • 861034-53-9
    • CNLQUBPMNMIICC-UHFFFAOYSA-N
    • DB-307985
    • Inchi: 1S/C9H9ClN2O2/c1-3-14-9(13)8-7(10)6(4-11)5(2)12-8/h12H,3H2,1-2H3
    • InChI Key: CNLQUBPMNMIICC-UHFFFAOYSA-N
    • SMILES: ClC1C(C#N)=C(C)NC=1C(=O)OCC

Computed Properties

  • Exact Mass: 212.0352552g/mol
  • Monoisotopic Mass: 212.0352552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 65.9Ų

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